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Compound of Interest

Compound Name:
4-Formyl-3,5-dimethylphenyl

acetate

CAS No.: 925441-90-3

Cat. No.: B1404700

Get Quote

Compound Identity:

IUPAC Name: 4-Formyl-3,5-dimethylphenyl acetate

Common Precursor Name: Acetate of 3,5-Dimethyl-4-hydroxybenzaldehyde

CAS No: 925441-90-3[1]

Structural Nuance: The nomenclature "3,5-dimethyl" typically refers to the positions relative

to the aldehyde group (C1) in the benzaldehyde parent structure. Relative to the

phenol/acetate (C1), the methyl groups are at positions 2 and 6. Thus, the core scaffold is

derived from 2,6-dimethylphenol (2,6-xylenol) or Mesitol (2,4,6-trimethylphenol).

Synthesis Strategy: The most robust, high-purity pathway utilizes the Duff Reaction on 2,6-

dimethylphenol to install the aldehyde at the para-position, followed by standard acetylation.

This route avoids the over-oxidation issues of mesitol and the poor regioselectivity of Reimer-

Tiemann.
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Part 1: Synthesis Pathway & Mechanism
The Pathway: Duff Formylation & Acetylation
The synthesis proceeds in two distinct stages:

Regioselective Formylation: Conversion of 2,6-dimethylphenol to 3,5-dimethyl-4-

hydroxybenzaldehyde using Hexamethylenetetramine (HMTA) in Trifluoroacetic acid (TFA).

[2]

Esterification: Protection of the phenolic hydroxyl group using Acetic Anhydride.

Starting Material
2,6-Dimethylphenol

Intermediate
3,5-Dimethyl-4-hydroxybenzaldehyde

(Yield: ~95%)

 Duff Reaction
(Para-Selective)

Reagents A
HMTA, TFA
Reflux, 12h

Target Product
4-Formyl-3,5-dimethylphenyl acetate

 Acetylation

Reagents B
Ac2O, Pyridine
DCM, 0°C to RT

Click to download full resolution via product page

Figure 1: Two-step synthesis pathway from 2,6-dimethylphenol via Duff reaction.

Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 3,5-Dimethyl-4-
hydroxybenzaldehyde
Rationale: Direct formylation of 2,6-dimethylphenol using standard Vilsmeier-Haack conditions

can be sluggish due to steric crowding. The modified Duff reaction using TFA as a solvent

provides excellent para-selectivity and high yields (up to 95%).[2]
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Reagents:

2,6-Dimethylphenol (2,6-Xylenol): 12.2 g (100 mmol)[2]

Hexamethylenetetramine (HMTA): 14.0 g (100 mmol)[2]

Trifluoroacetic Acid (TFA): 150 mL (Solvent/Catalyst)[2]

Workup: Ice water, Na₂CO₃ (sat. aq.), Diethyl ether or Ethyl Acetate.

Protocol:

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

Flush with nitrogen.[3]

Addition: Charge the flask with 2,6-dimethylphenol (12.2 g) and HMTA (14.0 g).

Solvent: Add TFA (150 mL) carefully. Caution: Exothermic reaction possible.

Reaction: Heat the mixture to reflux (approx. 85–90°C) and stir for 12 hours. The solution will

turn orange/yellow.

Quench: Cool the mixture to room temperature. Pour the reaction mass slowly into 600 mL of

crushed ice/water with vigorous stirring. Stir for 15–20 minutes.

Neutralization: Carefully neutralize the slurry by adding saturated Na₂CO₃ solution until pH

~7–8. Caution: CO₂ evolution.

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure.

Crystallization: Recrystallize the crude yellow solid from chloroform/pentane or toluene to

yield off-white needles.

Target Yield: 90–95%

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://chemistry.mdma.ch/hiveboard/rhodium/formylation.duff-hmta-tfa.html
https://chemistry.mdma.ch/hiveboard/rhodium/formylation.duff-hmta-tfa.html
https://chemistry.mdma.ch/hiveboard/rhodium/formylation.duff-hmta-tfa.html
https://orgsyn.org/demo.aspx?prep=cv6p1007
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1404700?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Melting Point: 111–113°C[2]

Step 2: Acetylation to 4-Formyl-3,5-dimethylphenyl
acetate
Rationale: Standard acetylation using acetic anhydride is efficient. Pyridine serves as both

solvent and base to scavenge the acetic acid byproduct.

Reagents:

3,5-Dimethyl-4-hydroxybenzaldehyde (Intermediate): 7.5 g (50 mmol)

Acetic Anhydride: 7.65 g (75 mmol, 1.5 eq)

Pyridine: 10 mL (or Triethylamine/DMAP in DCM)

Dichloromethane (DCM): 50 mL

Protocol:

Dissolution: Dissolve the intermediate (7.5 g) in dry DCM (50 mL) in a 250 mL flask. Add

Pyridine (10 mL).

Acylation: Cool to 0°C in an ice bath. Add Acetic Anhydride (7.65 g) dropwise over 10

minutes.

Reaction: Remove ice bath and stir at room temperature for 2–3 hours. Monitor by TLC

(Hexane:EtOAc 7:3) until starting material disappears.

Workup: Quench with cold water (50 mL). Separate the organic layer.[2][3][4]

Washing: Wash the organic layer successively with 1M HCl (to remove pyridine), saturated

NaHCO₃ (to remove acid), and brine.

Isolation: Dry over Na₂SO₄ and evaporate the solvent.

Final Polish: The product is typically a white to pale yellow solid. It can be recrystallized from

Hexane/EtOAc if necessary.
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Part 3: Data Summary & Quality Control
Physicochemical Properties Table

Parameter Specification Notes

Appearance
White to pale yellow crystalline

solid

Darkens upon prolonged air

exposure

Melting Point 65–68°C (Estimated) Precursor MP is 111–113°C

Molecular Weight 192.21 g/mol Formula: C₁₁H₁₂O₃

Solubility
Soluble in DCM, EtOAc,

DMSO
Sparingly soluble in water

¹H NMR (CDCl₃)
δ 9.98 (s, 1H, CHO), 2.62 (s,

6H, Ar-CH₃), 2.35 (s, 3H, OAc)

Methyls at 2,6 shield the ring

protons

Isomer Verification (Critical): Ensure the starting material is 2,6-dimethylphenol.

Correct Pathway: 2,6-Dimethylphenol

3,5-Dimethyl-4-hydroxybenzaldehyde (Methyls adjacent to OH)

Target.

Incorrect Pathway: 3,5-Dimethylphenol

2,6-Dimethyl-4-hydroxybenzaldehyde (Methyls adjacent to CHO)

Isomeric Impurity.

Note: The CAS 925441-90-3 typically refers to the product derived from the "3,5-dimethyl-4-

hydroxybenzaldehyde" (Mesitol derivative) lineage.

References
Duff Reaction on 2,6-Xylenol: Smith, W. E. "Formylation of aromatic compounds with

hexamethylenetetramine and trifluoroacetic acid." Journal of Organic Chemistry, 40(12),

1972. Link (Describes the 95% yield synthesis of the intermediate).
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Mesitol Oxidation Route: Shimizu, M., et al. "Selective oxidation of 2,4,6-trimethylphenol to
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Compound Data: PubChem CID 591072 (2,6-Dimethyl-4-hydroxybenzaldehyde) and related

derivatives. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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